molecular formula C10H15Cl B14383456 4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene CAS No. 88699-98-3

4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene

Cat. No.: B14383456
CAS No.: 88699-98-3
M. Wt: 170.68 g/mol
InChI Key: HQIKGZMLMNJTIT-UHFFFAOYSA-N
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Description

4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloropropenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene typically involves the reaction of 1-methylcyclohexene with 1-chloropropene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic addition of the chloropropenyl group to the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Epoxides or ketones.

    Reduction: Propyl-substituted cyclohexene.

    Substitution: Hydroxyl or amine-substituted cyclohexene.

Scientific Research Applications

4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene exerts its effects involves its interaction with specific molecular targets. The chloropropenyl group can undergo electrophilic addition reactions, while the cyclohexene ring can participate in various organic transformations. These interactions can modulate biological pathways and enzyme activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloroprop-1-yne: A compound with a similar chloropropenyl group but with a triple bond instead of a double bond.

    1-[(1E)-1-chloroprop-1-en-2-yl]-4-fluorobenzene: Contains a chloropropenyl group attached to a benzene ring.

    1-chloro-4-[(E)-1-chloroprop-1-en-2-yl]benzene: Another benzene derivative with a chloropropenyl group.

Uniqueness

4-(1-Chloroprop-1-en-2-yl)-1-methylcyclohex-1-ene is unique due to its cyclohexene ring structure, which imparts different chemical reactivity and biological activity compared to its aromatic counterparts. The presence of both a chloropropenyl group and a methyl group on the cyclohexene ring further distinguishes it from other similar compounds.

Properties

CAS No.

88699-98-3

Molecular Formula

C10H15Cl

Molecular Weight

170.68 g/mol

IUPAC Name

4-(1-chloroprop-1-en-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C10H15Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3,7,10H,4-6H2,1-2H3

InChI Key

HQIKGZMLMNJTIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(=CCl)C

Origin of Product

United States

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